molecular formula C₄₉H₇₄N₁₄O₁₃ B612758 H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 CAS No. 123374-34-5

H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2

Cat. No. B612758
M. Wt: 1067.20
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide “H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2” is a sequence of nine amino acids. It’s also known as GADLAPGL . Peptide-based materials have been designed and developed for enhanced and multifunctional imaging due to their excellent biocompatibility and diverse biofunctionality .


Molecular Structure Analysis

The molecular formula of this peptide is C49H74N14O13 . The molecular weight is 1067.2 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application : Peptides are often used as substrates in enzyme activity assays .
  • Scientific Field: Drug Development

    • Application : Some peptides are used as therapeutic agents . For example, Leuprolide is a synthetic nonapeptide used to treat both endometriosis in women and prostate cancer in men .
  • Scientific Field: Structural Biology

    • Application : Peptides can be used to study protein structure and function .
  • Scientific Field: Immunology

    • Application : Peptides are often used in the development of vaccines .
  • Scientific Field: Nanotechnology

    • Application : Peptides can be used in the development of nanopore technology for real-time detection of amino acids and discrimination of pathologically relevant peptides .
    • Methods : A copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore with the N91H substitution is used, combined with a machine-learning algorithm .
    • Results : The validation accuracy reaches 99.1%, with 30.9% signal recovery .
  • Scientific Field: Proteomics

    • Application : Peptides are used in mass spectrometry-based proteomics to identify and quantify proteins in complex biological samples .

Future Directions

Peptide-based materials have shown promise in biomedical imaging and theranostics . Future research may focus on enhancing the properties of these materials for better performance in these applications.

properties

IUPAC Name

(3S)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54)/t28-,32-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQGYYOXEWOITJ-KHLMYIKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74N14O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1067.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2
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H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2
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H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2
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H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2
Reactant of Route 6
H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2

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